N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
2-Aminothiazoles are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves various methods. In one study, eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives can be analyzed using techniques such as FTIR and NMR .Scientific Research Applications
Synthesis and Chemical Characterization
Thiazole derivatives, including those structurally related to the specified compound, are subjects of synthetic chemistry research. Studies focus on developing new synthetic routes, understanding reaction mechanisms, and characterizing novel thiazole compounds. For example, research on the synthesis of thiazole-5-carboxamide derivatives and their structural characterization through techniques like IR, NMR, and mass spectrometry highlights the ongoing efforts to expand the chemical space of thiazole derivatives for various applications (Abbasi et al., 2018).
Biological Activity and Therapeutic Potential
Thiazole compounds have been extensively studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, certain thiazole-5-carboxamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment, showing promising activity that suggests potential therapeutic applications (Abbasi et al., 2018). Additionally, the synthesis and evaluation of thiazole derivatives as anti-inflammatory and analgesic agents indicate the broad pharmacological interests in this class of compounds (Abu‐Hashem et al., 2020).
Material Science and Catalysis
Thiazole derivatives also find applications in material science and as catalysts in organic synthesis. The design and synthesis of novel thiazole-based molecules contribute to the development of new materials with desired properties. For example, thiazole compounds have been explored for their roles in the synthesis of corrosion inhibitors for mild steel, demonstrating the versatility of thiazole derivatives beyond biological systems (Chaitra et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. Therefore, it’s plausible that this compound may interact with targets involved in inflammatory responses and cancer progression.
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have shown to inhibit the cyclooxygenase pathway, thereby reducing inflammation .
Result of Action
Given the reported anti-inflammatory and anticancer activities of thiazole derivatives , it’s plausible that this compound may exhibit similar effects.
Future Directions
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research, considering its broad pharmacological spectrum . Future research could focus on the development of new 2-aminothiazole derivatives with improved therapeutic properties and reduced side effects .
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-10-16(27-2)11-9-15)28-20(22-14)23-29(25,26)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFPXRIPAQVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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